Cyclohexanol, 1-(1-naphthalenyl)-
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Overview
Description
Cyclohexanol, 1-(1-naphthalenyl)- is an organic compound with the molecular formula C16H18O. It is characterized by a cyclohexanol moiety attached to a naphthalene ring. This compound is notable for its unique structure, which includes a hydroxyl group and an aromatic ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexanol in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Cyclohexanol, 1-(1-naphthalenyl)- often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aromatic ring can be reduced to form a cyclohexyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(1-naphthalenyl)cyclohexanone or 1-(1-naphthalenyl)cyclohexanoic acid.
Reduction: Formation of 1-(1-cyclohexyl)cyclohexanol.
Substitution: Formation of 1-(1-naphthalenyl)cyclohexyl halides or amines.
Scientific Research Applications
Cyclohexanol, 1-(1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the naphthalene ring.
1-Naphthol: Contains a hydroxyl group attached directly to the naphthalene ring.
Cyclohexanone: An oxidized form of cyclohexanol without the naphthalene ring.
Uniqueness
Cyclohexanol, 1-(1-naphthalenyl)- is unique due to its combination of a cyclohexanol moiety and a naphthalene ring. This structure imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
CAS No. |
74685-85-1 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-naphthalen-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H18O/c17-16(11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,17H,1,4-5,11-12H2 |
InChI Key |
DTLDNKVVNAULIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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